molecular formula C₂₀H₃₁D₃O₂ B1159323 5α-Methyl-d3 Androstanediol

5α-Methyl-d3 Androstanediol

Cat. No.: B1159323
M. Wt: 309.5
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

However, the deuterated form 5α-Androstan-3α,17β-diol-16,16,17-d3 (a tri-deuterated variant of 5α-androstanediol) is referenced in . This compound is structurally analogous to endogenous 5α-androstanediol (5α-androstane-3α,17β-diol), a metabolite of dihydrotestosterone (DHT) with critical roles in neurosteroid activity and androgen metabolism .

Properties

Molecular Formula

C₂₀H₃₁D₃O₂

Molecular Weight

309.5

Origin of Product

United States

Comparison with Similar Compounds

Key Features of 5α-Androstanediol:

  • Structure : A 5α-reduced androgen with hydroxyl groups at C3 (α-configuration) and C17 (β-configuration).
  • Synthesis : Derived from DHT via 3α-hydroxysteroid dehydrogenases (3α-HSDs) or through alternative "backdoor pathways" involving 5α-reductases and 3α-oxidoreductases (e.g., HSD17B6, RDH5) .
  • Function :
    • Neurosteroid Activity : Potent positive allosteric modulator of GABAA receptors, contributing to anticonvulsant and anxiolytic effects .
    • Androgen Metabolism : Converted back to DHT in tissues like the prostate, sustaining androgen receptor (AR) signaling in prostate cancer .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Androstanediol Isomers and Related Steroids

Compound Structure/Configuration Key Enzymes Involved Receptor Affinity Physiological Role Research Findings
5α-Androstanediol (3α,5α,17β) 5α-reduced, 3α-OH, 17β-OH 5α-reductase, 3α-HSDs GABAA (high), AR (low) Neuroprotection, prostate DHT precursor Converts to DHT in prostate cancer ; anticonvulsant via GABAA
3β-Androstanediol (3β,5α,17β) 5α-reduced, 3β-OH, 17β-OH 3β-HSD GABAA (inactive) Limited androgenic activity Undetectable in some GC-MS studies; no neuroactive effects
5β-Androstanediol (3α,5β,17β) 5β-reduced, 3α-OH, 17β-OH 5β-reductase AR (inactive) Inactive metabolite Considered non-androgenic; potential role in bile acid synthesis
Androstenediol (Δ5,3β,17β) Unsaturated (C5 double bond), 3β-OH, 17β-OH 17β-HSD, 3β-HSD Estrogen receptor (weak) Estrogen precursor Higher abundance in ovarian tissues; negligible androgenic activity
Dihydrotestosterone (DHT) 5α-reduced, 3-keto, 17β-OH 5α-reductase AR (high) Primary androgen Irreversibly binds AR; precursor to 5α-androstanediol
Androsterone 5α-reduced, 3α-OH, 17-keto 3α-HSD, 17β-HSD GABAA (moderate) Neurosteroid, weak androgen Co-detected with androstanediol in fetal tissues

Key Comparisons:

3α- vs. 3β-Androstanediol :

  • The 3α-epimer is neuroactive, enhancing GABAA receptor currents and protecting against seizures, while the 3β-epimer lacks this activity .
  • 3α-Androstanediol is detectable in plasma via LC-MS/MS, whereas 3β-androstanediol is often undetectable in human studies .

5α- vs. 5β-Androstanediol :

  • 5α-androstanediol retains weak AR affinity and converts to DHT, supporting androgen signaling. In contrast, 5β-androstanediol is enzymatically inert and lacks androgenic effects .

Androstanediol vs. DHT :

  • DHT directly activates AR with high affinity, while androstanediol requires conversion to DHT for AR transactivation. However, androstanediol has superior neurosteroid activity .

Androstanediol vs. Androstenediol :

  • Androstenediol (unsaturated) is a precursor for estrogens, whereas 5α-androstanediol (saturated) is a GABAA modulator and androgen intermediate. Their structural differences dictate distinct metabolic fates .

Research Implications and Gaps

  • Prostate Cancer : Androstanediol’s conversion to DHT via 17β-HSD6 highlights its role in sustaining AR signaling in castration-resistant prostate cancer, making it a therapeutic target .
  • Neurosteroid Therapeutics : Synthetic analogs of 3α-androstanediol could be explored for epilepsy or anxiety disorders, leveraging its GABAergic effects without androgenic side effects .
  • Detection Challenges : Variability in detecting 3β-androstanediol across studies (e.g., undetectable in ) suggests tissue-specific expression or methodological limitations .

Q & A

Q. What advancements in mass spectrometry are improving 5α-androstanediol research?

  • Methodological Answer: High-resolution MS (HRMS) enables untargeted metabolomics, identifying novel metabolites. Tandem MS/MS with collision-induced dissociation (CID) improves specificity, particularly in distinguishing isobaric steroids. Recent protocols use stable isotope-labeled internal standards (e.g., d3-androstanediol) for precise quantification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.